Phenylmethanesulfonyl chloride

Description

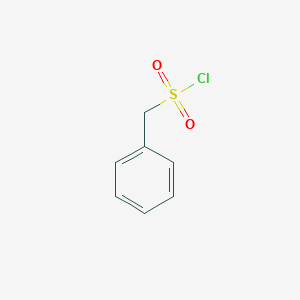

Structure

2D Structure

Properties

IUPAC Name |

phenylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHKWDDSKCRNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062071 | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | alpha-Toluenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1939-99-7 | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7C8MSX2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylmethanesulfonyl Chloride (PMSC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of phenylmethanesulfonyl chloride (PMSC), a crucial reagent in biochemical research.

Chemical Properties and Structure

This compound, also known as α-toluenesulfonyl chloride, is an aliphatic sulfonyl chloride widely recognized for its role as a protease inhibitor.[1] It presents as an off-white or white crystalline solid or powder.[2][3][4]

Physicochemical Properties

The key quantitative properties of PMSC are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₇ClO₂S | [1][5] |

| Linear Formula | C₆H₅CH₂SO₂Cl | [6][7] |

| Molecular Weight | 190.65 g/mol | [1][2][5][6] |

| Melting Point | 90-94 °C | [5][6][8] |

| Boiling Point | 120 °C at 10 mmHg | [5][9] |

| Density | 1.3264 g/cm³ (estimate) | [9] |

| Vapor Pressure | 0.0041 mmHg at 25°C | [9] |

| Flash Point | 128.1°C | [9] |

| Solubility | Decomposes in water; Soluble in anhydrous ethanol, isopropanol, methanol, DMSO, ether, benzene. | [9][10] |

Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 1939-99-7 | [5][6] |

| EC Number | 217-717-1 | [6] |

| MDL Number | MFCD00007455 | [5][6] |

| PubChem CID | 74740 | [2] |

| SMILES | ClS(=O)(=O)Cc1ccccc1 | [5][6][11] |

| InChI Key | OAHKWDDSKCRNFE-UHFFFAOYSA-N | [6][11] |

Chemical Structure

PMSC consists of a phenyl group attached to a sulfonyl chloride functional group via a methylene (B1212753) bridge. The sulfonyl group is tetrahedral, with the sulfur atom covalently bonded to two oxygen atoms, a chlorine atom, and the benzylic carbon.

Mechanism of Action: Serine Protease Inhibition

This compound is a well-established irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[12][13] It also shows inhibitory activity towards certain cysteine proteases and acetylcholinesterase.[10][14] Its primary utility in research is to prevent the degradation of target proteins by endogenous proteases released during cell lysis.[10]

The inhibitory mechanism involves the specific and irreversible sulfonylation of the highly reactive hydroxyl group of the serine residue within the enzyme's active site.[10][15] This covalent modification blocks the active site, preventing it from binding to and cleaving its substrate, thereby rendering the enzyme inactive.[10]

Experimental Protocols

General Synthesis of a Sulfonyl Chloride

Methodology:

-

Reaction Setup: A mixture of dichloromethane (B109758) (CH₂Cl₂) and 2.4 M hydrochloric acid is cooled to below -5 °C in an acetone/ice bath.

-

Oxidant Addition: Bleach (e.g., 8.25% NaOCl) is added slowly to the cooled mixture over approximately 20 minutes.

-

Substrate Addition: A slurry of the corresponding thiol precursor (in this case, benzyl (B1604629) mercaptan would be the precursor for PMSC) in CH₂Cl₂ is added in portions over 10 minutes.

-

Reaction: The resulting suspension is stirred for 30 minutes at a temperature below -5 °C.

-

Quenching: Excess chlorine is quenched by the addition of 1 M sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed, dried over a drying agent like MgSO₄, and concentrated under vacuum to yield the sulfonyl chloride.[16]

Note: This is a generalized procedure and would require optimization for the specific synthesis of PMSC.

Protocol for Use as a Protease Inhibitor in Cell Lysis

PMSC is a critical component of lysis buffers to protect proteins from degradation.[12]

Materials:

-

PMSC powder

-

Anhydrous solvent (e.g., ethanol, methanol, isopropanol, or DMSO)[10]

-

Lysis Buffer (e.g., RIPA, NP-40 based)

-

Cell or tissue sample

Methodology:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of PMSC by dissolving it in an anhydrous solvent like isopropanol. PMSC is highly unstable in aqueous solutions, with a half-life of about 55 minutes at pH 7.5.[17] Therefore, the stock solution must be prepared fresh.

-

Handling Precautions: PMSC is a toxic and hazardous compound.[18][19] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[18][20] Avoid using DMSO as a solvent if there is a risk of skin contact, as it can facilitate the absorption of PMSC through the skin.[19]

-

Addition to Lysis Buffer: Immediately before use, add the PMSC stock solution to the ice-cold lysis buffer to achieve a final working concentration, typically between 0.1 and 1 mM.[18] Vortex thoroughly to ensure it is well mixed.

-

Cell Lysis: Resuspend the cell pellet or homogenized tissue in the freshly prepared lysis buffer containing PMSC.

-

Incubation: Incubate the lysate on ice for the recommended time (e.g., 30 minutes) with periodic vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and proceed with protein quantification (e.g., BCA or Bradford assay). The sample is now ready for downstream applications like Western blotting.

Safety and Handling

PMSC is classified as a corrosive and hazardous substance that causes severe skin burns and eye damage.[8][20] It is toxic if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and protective gloves when handling the compound.[20] Work in a well-ventilated area, preferably a chemical fume hood.[21][22]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[20][23] It is moisture-sensitive and should be stored under an inert atmosphere.[20][23]

-

Spills: In case of a spill, evacuate the area. Avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal. Do not let the product enter drains.[20]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[20][22]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[20]

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watson-bio.com [watson-bio.com]

- 4. watson-int.com [watson-int.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 苯甲磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 98 1939-99-7 [sigmaaldrich.com]

- 8. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound [stenutz.eu]

- 12. agscientific.com [agscientific.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. rsc.org [rsc.org]

- 17. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. PMSF - Wikipedia [en.wikipedia.org]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. fishersci.com [fishersci.com]

- 23. 1939-99-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Phenylmethanesulfonyl Chloride (CAS: 1939-99-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanesulfonyl chloride (PMSC), also known as α-toluenesulfonyl chloride, is a reactive organic compound widely utilized in biochemical and molecular biology research. Its primary application is as an irreversible inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and safety considerations for this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is characterized by the presence of a reactive sulfonyl chloride group attached to a benzyl (B1604629) moiety. This structure is fundamental to its function as a protease inhibitor.

| Property | Value | Reference(s) |

| CAS Number | 1939-99-7 | [2][3][4][5] |

| Molecular Formula | C₇H₇ClO₂S | [2][3][4] |

| Molecular Weight | 190.65 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 92-94 °C | [2] |

| Boiling Point | 120 °C at 10 mmHg | [4] |

| Synonyms | α-Toluenesulfonyl chloride, Benzylsulfonyl chloride | [1][2] |

Mechanism of Action: Irreversible Serine Protease Inhibition

The primary utility of this compound in a research setting stems from its ability to irreversibly inhibit serine proteases such as trypsin and chymotrypsin. The mechanism of inhibition is analogous to that of the more commonly studied Phenylmethylsulfonyl fluoride (B91410) (PMSF).

Serine proteases are characterized by a catalytic triad (B1167595) in their active site, typically composed of serine, histidine, and aspartate residues. The serine residue acts as a potent nucleophile. PMSC, with its electrophilic sulfonyl group, serves as a target for this nucleophilic attack.

The inhibition process can be summarized in the following steps:

-

Binding to the Active Site: PMSC initially binds to the active site of the serine protease.

-

Nucleophilic Attack: The activated serine hydroxyl group in the catalytic triad attacks the sulfur atom of the sulfonyl chloride.

-

Covalent Adduct Formation: This attack leads to the displacement of the chloride ion and the formation of a stable, covalent sulfonyl-enzyme adduct.[6]

-

Irreversible Inactivation: The formation of this covalent bond permanently modifies the active site serine, rendering the enzyme catalytically inactive.

Caption: The mechanism of irreversible inhibition of a serine protease by this compound (PMSC).

Experimental Protocols

Preparation of Stock Solution

Due to the reactivity and instability of this compound in aqueous solutions, it is crucial to prepare fresh stock solutions in an anhydrous organic solvent immediately before use.

Materials:

-

This compound (PMSC) powder

-

Anhydrous isopropanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO)

-

Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Procedure:

-

Safety Precautions: PMSC is a corrosive and toxic compound. All handling of the powder and concentrated solutions should be performed in a chemical fume hood.

-

Weighing: Carefully weigh the desired amount of PMSC powder. For a 100 mM stock solution, weigh 19.07 mg of PMSC.

-

Dissolving: Transfer the weighed PMSC to a sterile conical tube. Add 1 mL of anhydrous solvent (e.g., isopropanol).

-

Mixing: Vortex the solution until the PMSC is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: The stock solution should be used immediately. If short-term storage is necessary, it can be stored at -20°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.

Use in Cell Lysis and Protein Extraction

PMSC is commonly added to lysis buffers to prevent proteolytic degradation of target proteins by endogenous serine proteases released during cell disruption.

Materials:

-

Chilled lysis buffer (e.g., RIPA, NP-40 based buffers)

-

100 mM PMSC stock solution

-

Cell pellet or tissue sample

Procedure:

-

Timing is Critical: Due to the short half-life of sulfonyl halides in aqueous buffers, add the PMSC stock solution to the chilled lysis buffer immediately before lysing the cells or tissue.

-

Final Concentration: The recommended final working concentration of PMSC is typically between 0.1 and 1 mM. To achieve a 1 mM final concentration, add 10 µL of a 100 mM stock solution to every 1 mL of lysis buffer.

-

Lysis: Immediately proceed with your standard cell lysis or tissue homogenization protocol on ice.

-

Downstream Processing: The presence of PMSC is generally compatible with most downstream applications such as protein quantification assays (e.g., BCA, Bradford), immunoprecipitation, and Western blotting.

Caption: A typical experimental workflow for protein extraction using PMSC.

Stability and Reactivity

A critical aspect of working with this compound is its limited stability in aqueous solutions. The sulfonyl chloride group is susceptible to hydrolysis, which inactivates the compound. This hydrolysis is pH-dependent, with the rate increasing at higher pH.

Applications in Research and Drug Development

The primary application of this compound is in the preservation of protein integrity during experimental procedures. By inhibiting serine proteases, PMSC is invaluable in:

-

Protein Purification: Preventing the degradation of the target protein by endogenous proteases.

-

Enzyme Assays: Ensuring that the activity of the enzyme of interest is not affected by contaminating proteases.

-

Immunoprecipitation and Western Blotting: Maintaining the integrity of protein antigens and targets.

-

Cell Signaling Studies: In the study of signaling pathways, such as the MAPK and NF-κB pathways, it is crucial to preserve the phosphorylation state and abundance of signaling proteins. PMSC is often included in lysis buffers to prevent the degradation of kinases, phosphatases, and transcription factors, thereby allowing for accurate analysis of their activation status.

While not a therapeutic agent itself, PMSC is a vital tool in the research and development of drugs that target serine proteases, which are implicated in a wide range of diseases including inflammation, cancer, and cardiovascular disorders.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. |

| Toxicity | Harmful if swallowed or inhaled. | Work in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. |

| Reactivity | Reacts with water, releasing toxic gas. | Store in a dry, cool, and well-ventilated place. Keep away from moisture. |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of biochemistry, molecular biology, and drug development. Its ability to irreversibly inhibit serine proteases is critical for preserving the integrity of proteins in a wide array of experimental contexts. A thorough understanding of its properties, mechanism of action, and proper handling procedures, particularly its instability in aqueous solutions, is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge to enable researchers to confidently and responsibly incorporate this compound into their experimental workflows.

References

- 1. watson-bio.com [watson-bio.com]

- 2. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]

- 3. orgsyn.org [orgsyn.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scbt.com [scbt.com]

- 6. Unfolding free energy changes determined by the linear extrapolation method. 1. Unfolding of phenylmethanesulfonyl alpha-chymotrypsin using different denaturants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Phenylmethanesulfonyl Chloride (PMSF): A Technical Guide for Biochemical Applications

Phenylmethanesulfonyl chloride, commonly abbreviated as PMSF, is a widely utilized and indispensable tool in biochemistry and molecular biology.[1] As a potent and irreversible inhibitor of serine proteases, PMSF plays a critical role in preserving the integrity of proteins during experimental procedures.[2][3] This technical guide provides an in-depth overview of PMSF's mechanism of action, applications, and practical considerations for its use in research, drug development, and scientific discovery.

Core Principles: Mechanism of Action

PMSF's inhibitory function is centered on its ability to covalently modify the active site of specific enzymes.[2] It is primarily recognized as an inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[4][5] Additionally, it has been shown to inhibit certain cysteine proteases (like papain) and acetylcholinesterase.[2][6][7]

The core of its mechanism lies in the highly reactive serine residue within the catalytic triad (B1167595) of a serine protease's active site.[2] PMSF irreversibly sulfonylates the hydroxyl group (-OH) of this specific serine residue.[2][3] This covalent modification forms a stable, inactive enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity by preventing it from binding to and cleaving its substrate.[1][2] It is crucial to note that PMSF specifically targets the hyper-reactive serine in the catalytic site and does not bind to other serine residues within the protein.[8]

Caption: Irreversible inhibition of a serine protease by PMSF.

Key Applications in Biochemical Research

PMSF is a cornerstone reagent in numerous biochemical workflows, primarily aimed at preventing unwanted proteolysis.

-

Preparation of Cell and Tissue Lysates: When cells and tissues are disrupted (lysed) to extract proteins, endogenous proteases are released from cellular compartments. These enzymes can rapidly degrade the proteins of interest, compromising experimental results.[2] PMSF is routinely added to lysis buffers to inactivate these proteases, ensuring the preservation of the target proteins for subsequent analysis like Western blotting, immunoprecipitation, and enzyme assays.[4][5][6]

-

Protein Purification: Throughout the multiple steps of a protein purification protocol, proteases can co-purify with the target protein or become activated, leading to sample degradation.[5] Due to its short half-life in aqueous solutions, PMSF must be added to buffers at each major step of the purification process to maintain an inhibitory environment.[9]

-

In Vivo Studies: PMSF has been utilized in in vivo research, for instance, in studies involving the metabolism of anandamide (B1667382) in mouse models.[5][6] Its ability to cross the blood-brain barrier makes it suitable for certain neurological studies.[6]

Quantitative Data Summary

For effective and reproducible experimental design, a clear understanding of PMSF's properties is essential.

Table 1: Physical and Chemical Properties of PMSF

| Property | Value | Reference(s) |

| IUPAC Name | Phenylmethanesulfonyl fluoride (B91410) | [2][8] |

| Synonyms | Phenylmethylsulfonyl fluoride, α-Toluenesulfonyl fluoride | [2] |

| CAS Number | 329-98-6 | [2][8] |

| Molecular Formula | C₇H₇FO₂S | [2][8] |

| Molar Mass | 174.19 g/mol | [2][8] |

| Appearance | White to slightly off-white crystalline powder | [2][8] |

| Melting Point | 92-95 °C | [2] |

Table 2: Stability and Working Concentrations

| Parameter | Value | Reference(s) |

| Effective Concentration | 0.1 - 1 mM | [8] |

| Recommended Concentration | 1 mM | [4] |

| Half-life at 25°C (pH 7.0) | 110 minutes | [8] |

| Half-life at 25°C (pH 7.5) | 55 minutes | [8][10] |

| Half-life at 25°C (pH 8.0) | ~35 minutes | [3][8] |

| Stability in Aqueous Solution | Low; undergoes hydrolysis. Must be added fresh. | [2][8] |

| Stock Solution Stability | ~3 months at -20°C (in solution) | [4] |

| Lyophilized Powder Stability | 24 months at Room Temperature | [4] |

Table 3: Solubility Data

| Solvent | Solubility Information | Reference(s) |

| Water | Insoluble | [6] |

| Anhydrous Isopropanol (B130326) | Soluble; recommended for stock solutions (e.g., 100 mM or 17.4 mg/mL) | [8][9] |

| Anhydrous Ethanol | Soluble (≥28.3 mg/mL) | [6][8] |

| Anhydrous Methanol | Soluble | [2][5] |

| DMSO | Soluble (e.g., 35 mg/mL or ~200 mM). Use with caution due to toxicity concerns. | [2][11] |

Experimental Protocols

Accurate and safe implementation of PMSF in experiments is paramount.

Protocol 1: Preparation of a 100 mM PMSF Stock Solution

Materials:

-

Phenylmethanesulfonyl fluoride (PMSF) powder (M.W. 174.19 g/mol )

-

Anhydrous isopropanol or ethanol

-

Sterile microcentrifuge tubes

-

Calibrated balance and appropriate weighing tools

Procedure:

-

Safety First: Perform all steps inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][8] PMSF is a toxic and hazardous compound.[1][8]

-

Weighing: Carefully weigh out 17.4 mg of PMSF powder.

-

Dissolving: Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1 mL of anhydrous isopropanol (or ethanol) to the tube.[9]

-

Mixing: Vortex the solution until the PMSF is completely dissolved.

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[4][9]

Protocol 2: Use of PMSF in a Cell Lysis Buffer

Objective: To inhibit protease activity during protein extraction.

Procedure:

-

Prepare your chosen lysis buffer (e.g., RIPA, NP-40 based) with all components except PMSF. Keep the buffer on ice.

-

Immediately before you are ready to lyse your cells or tissues, retrieve a single aliquot of your 100 mM PMSF stock solution from the -20°C freezer.

-

Thaw the aliquot quickly.

-

Add the PMSF stock solution to your cold lysis buffer to achieve a final concentration of 1 mM. For example, add 10 µL of 100 mM PMSF stock to 990 µL of lysis buffer.

-

Mix the buffer thoroughly by inverting or gentle vortexing.

-

Immediately proceed with your cell lysis protocol. The short half-life of PMSF in aqueous buffers necessitates its addition just prior to use.[2][8][9]

Caption: Generalized workflow for protein extraction incorporating PMSF.

Limitations and Alternatives

While highly effective, PMSF has several limitations that researchers must consider:

-

Toxicity: PMSF is a hazardous chemical that acts as a neurotoxin by inhibiting acetylcholinesterase.[2][8] It should always be handled with extreme care in a fume hood.[8] DMSO as a solvent should be avoided as it can facilitate the absorption of PMSF through the skin.[8]

-

Instability: Its rapid degradation in aqueous solutions is a significant drawback, requiring it to be added fresh to buffers immediately before use.[2][8]

-

Limited Spectrum: PMSF does not inhibit all serine proteases, and its bulky structure may prevent it from accessing the active site of some enzymes.[8] It is also generally ineffective against other classes of proteases like metalloproteases or aspartic proteases.

-

Alternatives:

-

AEBSF HCl (Pefabloc SC): A non-toxic, water-soluble alternative to PMSF that also acts as an irreversible serine protease inhibitor.[9]

-

Protease Inhibitor Cocktails: These are commercially available mixtures containing multiple inhibitors with broad specificity against serine, cysteine, metallo-, and other proteases, offering more comprehensive protection than PMSF alone.[10]

-

Conclusion

This compound remains a vital reagent in biochemistry for its efficacy in preventing proteolytic degradation. Its irreversible mechanism of action makes it a powerful tool for preserving protein samples during extraction and purification. However, researchers and drug development professionals must remain cognizant of its inherent instability in aqueous media and its significant toxicity. Proper handling, timely application, and an understanding of its limitations are crucial for its successful and safe use in the laboratory. For broad-spectrum protease inhibition, the use of PMSF in conjunction with other inhibitors or as part of a comprehensive inhibitor cocktail is often the most effective strategy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. goldbio.com [goldbio.com]

- 4. PMSF | Cell Signaling Technology [cellsignal.com]

- 5. agscientific.com [agscientific.com]

- 6. PMSF, protease inhibitor (CAS 329-98-6) | Abcam [abcam.com]

- 7. biocompare.com [biocompare.com]

- 8. PMSF - Wikipedia [en.wikipedia.org]

- 9. agscientific.com [agscientific.com]

- 10. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Phenylmethanesulfonyl Chloride vs. PMSF: An In-depth Technical Guide to Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug development, the preservation of protein integrity is paramount. Proteases, ubiquitous enzymes that catalyze the breakdown of proteins, pose a significant challenge during protein isolation and analysis. To counteract this, protease inhibitors are indispensable tools. Among the most common are the sulfonyl halide-based serine protease inhibitors, Phenylmethylsulfonyl Fluoride (B91410) (PMSF) and its chlorinated analog, Phenylmethanesulfonyl Chloride (PMSC). This technical guide provides a comprehensive comparison of these two inhibitors, detailing their mechanisms of action, chemical properties, and practical applications in protease inhibition.

Core Principles of Inhibition: A Tale of Two Halides

Both PMSF and PMSC are irreversible inhibitors that target the active site of serine proteases, a class of enzymes characterized by a highly reactive serine residue within a catalytic triad. This triad, typically composed of serine, histidine, and aspartate, facilitates the cleavage of peptide bonds.

The inhibitory action of both compounds proceeds via a similar mechanism: the sulfonyl halide group reacts with the hydroxyl group of the active site serine. This reaction, known as sulfonylation, forms a stable, covalent sulfonyl-enzyme adduct, rendering the enzyme permanently inactive. The key difference in their reactivity and stability lies in the nature of the leaving group: fluoride in PMSF and chloride in PMSC. The sulfur-fluorine bond is stronger than the sulfur-chlorine bond, making PMSF generally more stable but less reactive than PMSC.

Mechanism of Action: Irreversible Inhibition of Serine Proteases

Caption: Mechanism of irreversible inhibition of serine proteases by PMSC and PMSF.

Quantitative Data Presentation: A Head-to-Head Comparison

The selection of an appropriate protease inhibitor is a critical decision that balances efficacy, stability, and safety. The following tables summarize the key quantitative parameters for PMSC and PMSF. It is important to note that while extensive data is available for PMSF, specific experimental data for PMSC as a protease inhibitor is less common in the literature. The properties of PMSC are often inferred from the general chemical behavior of sulfonyl chlorides.

Table 1: Chemical and Physical Properties

| Property | This compound (PMSC) | Phenylmethylsulfonyl Fluoride (PMSF) |

| CAS Number | 1939-99-7 | 329-98-6 |

| Molecular Formula | C₇H₇ClO₂S | C₇H₇FO₂S |

| Molecular Weight | 190.65 g/mol | 174.19 g/mol |

| Appearance | White to off-white crystalline solid | White to slightly off-white crystalline powder |

| Melting Point | 92-94 °C | 93-95 °C |

Table 2: Stability in Aqueous Solution

| Parameter | This compound (PMSC) | Phenylmethylsulfonyl Fluoride (PMSF) |

| General Stability | Less stable than PMSF; readily hydrolyzes.[1][2] | Unstable in aqueous solutions, with stability decreasing as pH increases.[3] |

| Half-life at 25°C | Expected to be significantly shorter than PMSF due to the better leaving group nature of chloride. | ~110 min at pH 7.0[3] ~55 min at pH 7.5[3] ~35 min at pH 8.0[3] |

| Storage of Stock Solutions | Should be prepared fresh in an anhydrous organic solvent (e.g., isopropanol, ethanol, or DMSO) immediately before use. | Stable for months when stored at -20°C in an anhydrous organic solvent.[3] |

Table 3: Efficacy and Toxicity

| Parameter | This compound (PMSC) | Phenylmethylsulfonyl Fluoride (PMSF) |

| Target Proteases | Primarily serine proteases. | Serine proteases (e.g., trypsin, chymotrypsin, thrombin) and, at higher concentrations, some cysteine proteases.[4] |

| Effective Concentration | Not well-documented, but expected to be in a similar range to PMSF (0.1 - 1 mM). | 0.1 - 1 mM[3] |

| Toxicity | Corrosive, causes severe skin burns and eye damage. Reacts with water. | Highly toxic, neurotoxin. Should be handled with extreme care in a fume hood.[3] |

Experimental Protocols

To empirically determine the most suitable inhibitor for a specific application, researchers can perform comparative experiments. Below is a detailed protocol for a protease activity assay to compare the efficacy of PMSC and PMSF.

Protocol: Comparative Protease Inhibition Assay (Colorimetric)

This protocol allows for the quantification of protease activity and, by extension, the efficacy of PMSC and PMSF by measuring the cleavage of a colorimetric substrate.

Materials:

-

Purified serine protease (e.g., Trypsin)

-

Colorimetric substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

PMSC stock solution (100 mM in anhydrous isopropanol)

-

PMSF stock solution (100 mM in anhydrous isopropanol)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Caption: Experimental workflow for comparing protease inhibitor efficacy.

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the protease in the assay buffer.

-

Prepare a working solution of the colorimetric substrate in the assay buffer.

-

Prepare serial dilutions of the PMSC and PMSF stock solutions in anhydrous isopropanol.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add a small volume of the diluted inhibitor (PMSC or PMSF) or the solvent control (isopropanol) to the respective wells.

-

Add the protease solution to all wells except for the blank controls.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate and Measure Reaction:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroaniline release) in a kinetic mode for 10-30 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both PMSC and PMSF.

-

Conclusion and Recommendations

Both this compound (PMSC) and Phenylmethylsulfonyl Fluoride (PMSF) are effective irreversible inhibitors of serine proteases. The choice between them depends on a careful consideration of experimental needs.

-

PMSF is a well-characterized and widely used inhibitor. Its lower reactivity contributes to greater stability in stock solutions. However, its high toxicity and instability in aqueous buffers necessitate careful handling and fresh preparation for use.

-

PMSC , being a sulfonyl chloride, is expected to be more reactive and consequently less stable in aqueous solutions than PMSF. This higher reactivity could potentially lead to faster inhibition kinetics. However, the lack of extensive characterization of its inhibitory properties and its corrosive nature are significant considerations.

For routine applications where immediate and potent inhibition is required for short durations, and cost is a factor, freshly prepared PMSC could be a viable option, provided stringent safety measures are in place. For longer experiments or when using established protocols, the well-documented properties of PMSF make it a more reliable choice. For applications demanding higher stability and lower toxicity, alternative inhibitors such as AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) should also be considered.

Ultimately, for critical applications, an empirical comparison, as outlined in the provided protocol, is the most reliable method for determining the optimal inhibitor for a specific experimental system. This data-driven approach will ensure the effective preservation of valuable protein samples for downstream analysis and drug discovery efforts.

References

An In-depth Technical Guide on the Synthesis, Precursors, and Applications of alpha-Toluenesulfonyl Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Toluenesulfonyl chloride, also known as phenylmethanesulfonyl chloride or benzylsulfonyl chloride (CAS No. 1939-99-7), is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its utility as a precursor for the synthesis of sulfonamides and as a protecting group for amines makes it an indispensable tool in the construction of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis of alpha-toluenesulfonyl chloride, its primary precursors, and its critical applications in drug development. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Introduction

alpha-Toluenesulfonyl chloride (α-TSC) is an organic compound featuring a benzyl (B1604629) group attached to a sulfonyl chloride moiety.[1] Unlike its more common isomer, p-toluenesulfonyl chloride (TsCl), the sulfonyl chloride group in α-TSC is attached to a methylene (B1212753) bridge, rendering it an aliphatic sulfonyl chloride.[2] This structural distinction influences its reactivity and applications.

The primary role of α-TSC in drug development lies in its ability to introduce the benzylsulfonyl group into molecules. This is most frequently employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[3] Furthermore, the benzylsulfonyl group can serve as a protecting group for amines, which can be subsequently removed under reductive conditions, a valuable strategy in multi-step organic synthesis.[4]

Synthesis of alpha-Toluenesulfonyl Chloride

The synthesis of alpha-toluenesulfonyl chloride is typically achieved through a two-step process starting from readily available precursors. The most common route involves the formation of an S-benzylisothiouronium salt from benzyl chloride, followed by oxidative chlorination.

Precursors

The primary precursors for the synthesis of alpha-toluenesulfonyl chloride are:

-

Benzyl Chloride (C₆H₅CH₂Cl): The source of the benzyl backbone.

-

Thiourea (B124793) (SC(NH₂)₂): Reacts with benzyl chloride to form the isothiouronium salt intermediate.

-

Oxidizing and Chlorinating Agents: A system is required to convert the sulfur-containing intermediate to the sulfonyl chloride. Common reagents include sodium chlorite (B76162) (NaClO₂) in the presence of hydrochloric acid (HCl) or N-Chlorosuccinimide (NCS).[4][5]

Synthesis Pathway

The logical flow of the synthesis involves the formation of the stable S-benzylisothiouronium chloride intermediate, which is then subjected to oxidative chlorination to yield the final product.

Core Applications in Drug Development

Synthesis of Sulfonamides

The reaction of alpha-toluenesulfonyl chloride with primary or secondary amines is a fundamental method for forming sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a "privileged structure" found in numerous therapeutic agents.[6] The general reaction proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Amine Protection

In multi-step syntheses, it is often necessary to temporarily block the reactivity of an amine group. The benzylsulfonyl group is an effective protecting group for this purpose. It is stable under a variety of reaction conditions but can be cleaved when necessary, typically through reduction.[4]

Mechanism of Action of Sulfonylurea Drugs

A prominent class of drugs synthesized from sulfonyl chloride precursors are the sulfonylureas, used to treat type 2 diabetes. Their mechanism involves stimulating insulin (B600854) secretion from pancreatic β-cells.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of alpha-toluenesulfonyl chloride and its subsequent conversion to sulfonamides.

Table 1: Synthesis of alpha-Toluenesulfonyl Chloride Precursor and Final Product

| Step | Reactants | Reagents/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1. Intermediate Formation | Benzyl chloride, Thiourea | Ethanol | Reflux | 30 min | Quantitative | [5][7] |

| 2. Oxidative Chlorination | S-Benzylisothiouronium salt | NaClO₂, conc. HCl, MeCN | 10-20 | 30 min | 82 | [5] |

| 2a. Alternative Oxidation | S-Benzylisothiouronium salt | NCS, MeCN, HCl | 15-30 | 15 min | 83-86 |[4] |

Table 2: Representative Sulfonamide Synthesis

| Amine Substrate | Reagents/Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(2,3,4-trimethoxybenzyl)piperazine | Dichloromethane (B109758) (DCM) | Triethylamine (B128534) | Room Temp | 30 min | >90% (crude) | [8] |

| Dibutylamine | 1.0 M NaOH (aq) | NaOH | Room Temp | N/A | 94 |

| Aniline | Diethyl ether | N/A | 0 | 6 h | 85 |[1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of alpha-Toluenesulfonyl Chloride (CAS 1939-99-7)

This two-step procedure is adapted from established methods for preparing S-alkyl isothiourea salts and their subsequent oxidative chlorination.[4][5][7]

Step A: Synthesis of S-Benzylisothiouronium Chloride

-

To a round-bottom flask equipped with a reflux condenser, add benzyl chloride (12.6 g, 0.1 mol), thiourea (7.6 g, 0.1 mol), and 95% ethanol (20 mL).[7]

-

Heat the mixture to reflux for 30 minutes. A vigorous reaction may occur, and the solids will dissolve to form a homogeneous solution.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the white solid by vacuum filtration and wash with cold ethanol.

-

Dry the S-benzylisothiouronium chloride intermediate. The yield is typically quantitative.

Step B: Oxidative Chlorination to alpha-Toluenesulfonyl Chloride

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of sodium chlorite (NaClO₂, 85% purity, 26.7 g, 0.25 mol), concentrated HCl (50 mL), and acetonitrile (150 mL). Cool the mixture in a water bath.

-

Slowly add the S-benzylisothiouronium chloride (20.3 g, 0.1 mol) from Step A to the vigorously stirred mixture. Maintain the internal reaction temperature between 10-20°C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Remove the acetonitrile under reduced pressure at low temperature.

-

Add 250 mL of cold water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry. The product, alpha-toluenesulfonyl chloride, is obtained as a colorless or white crystalline solid (m.p. 90-92°C). The expected yield is approximately 82%.[5]

Protocol 2: General Synthesis of N-Benzylsulfonyl Amines (Sulfonamides)

This protocol is a general method for the sulfonylation of an amine using alpha-toluenesulfonyl chloride.[8]

-

Dissolve the amine substrate (1.0 mmol) in dichloromethane (DCM, 30 mL) in a round-bottom flask.

-

Add alpha-toluenesulfonyl chloride (1.0 mmol, 0.191 g) to the solution and stir for 10 minutes at room temperature.

-

Add triethylamine (1.2 mmol, 0.167 mL) to the reaction mixture.

-

Stir the solution for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the solution to a separatory funnel and wash sequentially with dilute HCl, saturated Na₂CO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude sulfonamide product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion

alpha-Toluenesulfonyl chloride is a versatile and highly valuable reagent for researchers in organic synthesis and drug development. Its straightforward synthesis from inexpensive, common precursors and its efficient reactivity make it an ideal choice for constructing sulfonamide-containing molecules and for implementing amine protection strategies. The protocols and data provided in this guide offer a practical framework for the successful application of alpha-toluenesulfonyl chloride in the laboratory, facilitating the discovery and development of new therapeutic agents.

References

- 1. CAS 1939-99-7: Benzenemethanesulfonyl chloride [cymitquimica.com]

- 2. alpha-Toluenesulfonyl chloride | 1939-99-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 6. Benzylsulfonyl Chloride | 1939-99-7 | TCI AMERICA [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Phenylmethanesulfonyl Chloride (PMSF): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Phenylmethanesulfonyl chloride (PMSF), a widely used inhibitor in biochemical and molecular biology research. We will delve into its chemical interactions, provide quantitative data on its activity, and outline key experimental protocols.

Introduction: The Role of PMSF in Protease Inhibition

This compound, commonly abbreviated as PMSF, is a crucial reagent used to protect proteins from degradation during experimental procedures.[1] It functions primarily as an irreversible inhibitor of serine proteases, a major class of enzymes that cleave peptide bonds in proteins.[1][2][3] PMSF is also known to inhibit certain cysteine proteases and acetylcholinesterase.[1][4] Its principal application is in the preparation of cell lysates, where it inactivates proteases that are released upon cell disruption, thereby preserving the integrity of the proteins of interest.[1][2][5]

Core Mechanism of Action: Irreversible Sulfonylation

The inhibitory action of PMSF is targeted specifically at the active site of serine proteases. These enzymes are characterized by a "catalytic triad (B1167595)," a spatially conserved arrangement of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser).[6] The interplay between these residues makes the serine hydroxyl group highly reactive.

The mechanism of inhibition by PMSF proceeds as follows:

-

Non-covalent Binding: PMSF initially binds to the active site of the serine protease, forming a temporary, non-covalent enzyme-inhibitor complex.[6]

-

Nucleophilic Attack: The highly reactive hydroxyl group of the serine residue in the catalytic triad performs a nucleophilic attack on the sulfur atom of PMSF's sulfonyl fluoride (B91410) group.[6]

-

Covalent Bond Formation: This attack results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct. This process is known as sulfonylation.[6][7][8]

-

Irreversible Inactivation: The formation of this covalent bond permanently blocks the active site serine, rendering the enzyme catalytically inactive. The inhibition is considered irreversible because the sulfonyl-enzyme complex is extremely stable and does not readily dissociate.[3][6]

It is a critical feature of PMSF's specificity that it reacts with the hyper-reactive serine residue in the active site but does not bind to other serine residues within the protein.[1][5]

Mechanism of serine protease inhibition by PMSF.

Quantitative Data Summary

The effective use of PMSF is dependent on its concentration and its stability, particularly in aqueous solutions where it has a short half-life.

| Parameter | Value | Conditions | Reference |

| Effective Concentration | 0.1 - 1 mM | In cell lysates | [5][9][10] |

| Half-life (Aqueous) | ~110 minutes | pH 7.0, 25°C | [5] |

| ~55 minutes | pH 7.5, 25°C | [5][8] | |

| ~35 minutes | pH 8.0, 25°C | [5] | |

| Stability (Stock Solution) | ~9 months | Room temperature in 100% isopropanol | [5] |

| ~6 months | -20°C in DMSO | [5] |

Experimental Protocols

General Workflow for Protein Extraction using PMSF

PMSF is a standard component of lysis buffers to prevent proteolytic degradation during protein extraction.

A generalized workflow for protein extraction incorporating PMSF.

Protocol: Protease Activity Assay with a Chromogenic Substrate

This protocol can be used to assess the inhibitory effect of PMSF on a specific serine protease like trypsin.

Materials:

-

Serine Protease (e.g., Trypsin)

-

Chromogenic Substrate (e.g., BAPNA for trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

PMSF stock solution (e.g., 100 mM in anhydrous isopropanol)

-

Stop Solution (e.g., 30% acetic acid)

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Set up Reactions:

-

In separate microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the enzyme solution.

-

To the test samples, add PMSF to the desired final concentration. For control samples, add an equivalent volume of the solvent (isopropanol).

-

Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a set time to allow for inhibition.

-

-

Initiate and Monitor Reaction:

-

Stop and Measure:

-

Analysis:

-

Calculate the enzyme activity based on the amount of product formed over time. Compare the activity in PMSF-treated samples to the control to determine the extent of inhibition.

-

Specificity, Limitations, and Handling

While highly effective, PMSF has several characteristics that researchers must consider:

-

Limited Solubility: PMSF has low solubility in water. Stock solutions are typically prepared in anhydrous solvents like ethanol, isopropanol, or DMSO.[2][5]

-

Instability: As noted in the quantitative data, PMSF hydrolyzes rapidly in aqueous solutions. Therefore, it must be added to buffers immediately before use.[5][9]

-

Broad but not Universal Activity: PMSF inhibits many common serine proteases like trypsin, chymotrypsin, and thrombin.[2][11] However, it does not inactivate all serine proteases, sometimes due to the inaccessibility of the active site.[5][7] It can also inhibit other enzymes, such as certain cysteine proteases (e.g., papain) and acetylcholinesterase.[2][4]

-

Toxicity: PMSF is a toxic compound and should be handled with care.[12] Always work in a fume hood and wear appropriate personal protective equipment, including gloves.[5]

Conclusion

This compound is an indispensable tool for preventing proteolytic degradation in biological samples. Its mechanism of action, involving the irreversible sulfonylation of the active site serine residue of proteases, is well-characterized. A thorough understanding of its reactivity, stability, and handling requirements is essential for its effective and safe application in the laboratory, ensuring the preservation and integrity of valuable protein samples for downstream analysis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. agscientific.com [agscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PMSF - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ubpbio.com [ubpbio.com]

- 10. ubpbio.com [ubpbio.com]

- 11. biocompare.com [biocompare.com]

- 12. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Phenylmethanesulfonyl Chloride and Phenylmethylsulfonyl Fluoride (PMSF) in Organic Solvents: A Technical Guide

This guide provides a comprehensive overview of the solubility of Phenylmethanesulfonyl Chloride and its widely used analog, Phenylmethylsulfonyl Fluoride (PMSF), in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds, primarily as serine protease inhibitors. While the query specified this compound, the vast majority of published solubility and application data pertains to PMSF, the fluoride-containing analog, which is a standard reagent in biochemical laboratories. This guide will address both, with a necessary focus on the well-documented properties of PMSF.

Quantitative Solubility Data

Phenylmethylsulfonyl Fluoride (PMSF) is typically a white to off-white crystalline solid. Its solubility is a critical factor for its use in biochemical assays, particularly in the preparation of stock solutions for addition to lysis buffers and other aqueous systems. PMSF is sparingly soluble and unstable in water but exhibits good solubility in many anhydrous organic solvents.[1][2] Stock solutions are almost exclusively prepared in these organic solvents to ensure stability and achieve a usable concentration.[1]

The quantitative solubility data for PMSF in common organic solvents is summarized below. It is important to note that stock solutions in anhydrous isopropanol (B130326) are stable for at least 9 months at room temperature (15 to 25 °C), while its half-life in aqueous solutions is significantly shorter (e.g., approximately 35 minutes at pH 8.0).[2]

| Solvent | Solubility (mg/mL) | Solubility (mM)¹ | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~35 mg/mL | ~200.9 mM | [3] |

| Dimethylformamide (DMF) | ~33 mg/mL | ~189.4 mM | [1][4] |

| Ethanol (anhydrous) | ~35 mg/mL | ~200.9 mM | [3] |

| Isopropanol (anhydrous) | >10 mg/mL | >57.4 mM | |

| Methanol (anhydrous) | >10 mg/mL | >57.4 mM | [1] |

| 1,2-Propanediol | >10 mg/mL | >57.4 mM |

¹ Molar concentrations are calculated based on a molecular weight of 174.19 g/mol for PMSF.

Data for this compound is less readily available in the scientific literature, as it is more commonly used as a chemical intermediate rather than a laboratory protease inhibitor.[5][6] Its physical properties, such as a melting point of 92-94 °C, are well-documented.[5]

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a generalized protocol for determining the equilibrium (thermodynamic) solubility of a compound like PMSF in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[7][8]

Objective: To determine the maximum concentration of a solute (e.g., PMSF) that can dissolve in a specific solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

-

Phenylmethylsulfonyl Fluoride (PMSF) powder

-

Anhydrous organic solvent of interest (e.g., ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Vortex mixer or sonicator[9]

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of PMSF powder to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with solid PMSF remaining.

-

Solvent Addition: Accurately add a known volume of the anhydrous organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess, undissolved solid settle.[7]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of PMSF in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.[11]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of PMSF in that solvent at the specified temperature.

Visualizations: Workflows and Logical Processes

3.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as detailed in the protocol above.

3.2 Role of PMSF in a Typical Protein Extraction Workflow

PMSF is a critical component in cell lysis buffers to prevent the degradation of target proteins by serine proteases released during cell disruption. Its solubility in an organic solvent is essential for creating a concentrated stock that can be easily added to the aqueous lysis buffer immediately before use.

References

- 1. benchchem.com [benchchem.com]

- 2. goldbio.com [goldbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 苯甲磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Expanding Synthetic Utility of Phenylmethanesulfonyl Chloride: A Technical Guide to Novel Reactions

Introduction: Phenylmethanesulfonyl chloride (PMSCl), a versatile and readily available reagent, has long been a staple in organic synthesis, primarily for the introduction of the phenylmethanesulfonyl (sulfonate) protecting group. However, recent advancements in synthetic methodology have unlocked a diverse and novel range of reactions for this compound, extending its utility far beyond its traditional role. This technical guide provides an in-depth exploration of these emerging transformations, targeting researchers, scientists, and drug development professionals. Herein, we detail key experimental protocols, present quantitative data for comparative analysis, and visualize the underlying chemical logic through reaction workflows.

Palladium-Catalyzed C-H Functionalization: A Modern Approach to Sulfone Synthesis

A significant breakthrough in the application of this compound has been its use in palladium-catalyzed C-H functionalization reactions. This powerful strategy allows for the direct formation of C-S bonds, providing a more atom-economical and efficient route to diarylmethyl sulfones compared to classical methods. These reactions typically proceed via a directed C-H activation mechanism, where a directing group on the substrate guides the palladium catalyst to a specific C-H bond for cleavage and subsequent coupling with the sulfonyl chloride.

While specific examples detailing the use of this compound in this context are emerging, the general principle has been established with various arylsulfonyl chlorides. These reactions offer a novel pathway to synthesize complex sulfone-containing molecules, which are prevalent in medicinal chemistry.

Experimental Workflow for Palladium-Catalyzed C-H Sulfonylation:

Caption: General workflow for Pd-catalyzed C-H sulfonylation.

Synthesis of Heterocyclic Scaffolds

This compound has proven to be a valuable precursor in the synthesis of various nitrogen-containing heterocycles, which are of significant interest in drug discovery. For instance, it has been utilized in the synthesis of sulfonamide derivatives that can undergo further cyclization reactions to form complex heterocyclic systems.

A notable application is in the synthesis of novel curcumin (B1669340) derivatives. Curcumin, a natural product with known anticancer properties, has been modified using this compound to enhance its therapeutic potential. While the detailed experimental protocol for this specific multi-step synthesis is proprietary, the general approach involves the sulfonylation of a curcumin analog followed by subsequent chemical modifications.

Conceptual Pathway for Heterocycle Synthesis:

Caption: Conceptual pathway for heterocycle synthesis using PMSCl.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound and related sulfonyl chlorides to provide a comparative overview of reaction efficiencies.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| C-H Sulfonylation | Pd(OAc)₂ / Ligand | Aryl with Directing Group | Diaryl Sulfone | 60-85 | General Literature |

| Sulfonamide Synthesis | Pyridine | Primary/Secondary Amine | Sulfonamide | 85-95 | General Literature |

| Sulfonic Ester Synthesis | Pyridine | Alcohol | Sulfonic Ester | 80-90 | General Literature |

Detailed Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide from an Amine:

-

Reaction Setup: To a solution of the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere, add a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq).

-

Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add this compound (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired sulfonamide.

Note: This is a general protocol and may require optimization for specific substrates.

Future Outlook

The exploration of novel reactions involving this compound is an active area of research. The development of new catalytic systems, particularly those involving earth-abundant metals, is expected to further expand its synthetic applications. Furthermore, its use in photoredox and electrochemical reactions holds significant promise for accessing previously unattainable chemical transformations. As our understanding of reaction mechanisms deepens, we can anticipate the rational design of highly selective and efficient processes for the synthesis of complex molecules with important biological activities. This will undoubtedly solidify the position of this compound as a versatile and indispensable tool in the arsenal (B13267) of the modern synthetic chemist.

Methodological & Application

Application Notes and Protocols for Phenylmethanesulfonyl Chloride (PMSF) in Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Phenylmethanesulfonyl chloride (PMSF), a critical serine protease inhibitor, in protein extraction workflows. Adherence to these protocols will help ensure the integrity of protein samples by preventing degradation from endogenous proteases released during cell lysis.

Introduction

During protein extraction from cells or tissues, the disruption of cellular compartments releases a host of degradative enzymes, including proteases.[1] Serine proteases are a major class of these enzymes that can rapidly degrade proteins of interest, leading to lower yields and artifactual results in downstream applications.[2] this compound (PMSF) is an irreversible inhibitor of serine proteases, such as trypsin and chymotrypsin, making it an essential component of many lysis buffers.[1][3][4] It is also known to inhibit cysteine proteases (reversibly) and mammalian acetylcholinesterase.[3]

Mechanism of Action

PMSF acts by covalently modifying the active site of serine proteases.[2][5] Serine proteases feature a catalytic triad (B1167595) of amino acids in their active site, including a highly reactive serine residue.[2] PMSF irreversibly sulfonates the hydroxyl group of this serine residue, rendering the enzyme permanently inactive.[1][6] This prevents the protease from cleaving peptide bonds in the protein sample.[2] It is important to note that PMSF does not inhibit all types of proteases, and for broad-spectrum protection, it is often used in combination with other protease inhibitors to form a "protease inhibitor cocktail".[1][7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM PMSF Stock Solution

Materials:

-

This compound (PMSF) powder

-

Anhydrous isopropanol, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO)[8][9]

-

Appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile gloves are recommended), lab coat, and safety goggles[10][11]

-

Chemical fume hood[10]

-

Vortex mixer

-

Microcentrifuge tubes for aliquoting

Procedure:

-

Work in a chemical fume hood. PMSF is a toxic and corrosive compound.[10][11]

-

To prepare a 100 mM stock solution, dissolve 17.4 mg of PMSF in 1 mL of anhydrous isopropanol.[12] Alternatively, anhydrous ethanol or DMSO can be used.[8][9]

-

Vortex the solution until the PMSF is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

-

Store the aliquots at -20°C. The stock solution is stable for up to 9 months when stored at -20°C.[4][8]

Protocol 2: Use of PMSF in Protein Extraction

Materials:

-

Cell or tissue sample

-

Lysis buffer (e.g., RIPA buffer, Tris-HCl based buffers)[4]

-

100 mM PMSF stock solution (from Protocol 1)

-

Ice

-

Microcentrifuge

Procedure:

-

Place the lysis buffer on ice to chill.

-

Immediately before use , add the 100 mM PMSF stock solution to the chilled lysis buffer to achieve the desired final working concentration.[1][4][13] The effective concentration of PMSF is typically between 0.1 and 1 mM.[3][8] For a final concentration of 1 mM, add 10 µL of the 100 mM PMSF stock solution to every 1 mL of lysis buffer.

-

Mix the lysis buffer containing PMSF thoroughly by inverting the tube or gentle vortexing.

-

Proceed immediately with your standard cell or tissue lysis protocol. For example, for cultured cells: a. Collect cells and wash them with cold phosphate-buffered saline (PBS).[14] b. Resuspend the cell pellet in the prepared lysis buffer containing PMSF.[14] c. Incubate the lysate on ice for 30 minutes, with periodic vortexing.[14] d. Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[14][15] e. Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.

-

The extracted protein sample is now ready for downstream applications or can be stored at -80°C.[14]

Data Presentation

| Parameter | Value | References |

| Typical Working Concentration | 0.1 - 1 mM | [3][8] |

| Stock Solution Concentration | 100 mM or 200 mM | [4][12][13] |

| Recommended Solvents for Stock | Anhydrous Isopropanol, Ethanol, or DMSO | [8] |

| Stock Solution Stability | Up to 9 months at -20°C in isopropanol; ~6 months at -20°C in DMSO | [8] |

| Half-life in Aqueous Solution (pH 7.0, 25°C) | 110 minutes | [8] |

| Half-life in Aqueous Solution (pH 7.5, 25°C) | 55 minutes | [8] |

| Half-life in Aqueous Solution (pH 8.0, 25°C) | 35 minutes | [8] |

Mandatory Visualization

Caption: Workflow for the preparation and use of PMSF in protein extraction.

Safety and Handling Precautions

-

Toxicity: PMSF is an acutely toxic and corrosive compound that can cause severe skin burns and eye damage.[10][11] It is toxic if swallowed or inhaled.[11]

-

Handling: Always handle solid PMSF and concentrated stock solutions in a properly functioning chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile gloves with a long breakthrough time are recommended), a lab coat, and chemical splash goggles.[10][11]

-

Stability and Storage: PMSF is unstable in aqueous solutions, with its half-life decreasing as the pH increases.[5][8] Store PMSF powder desiccated at room temperature or 4°C, protected from moisture.[3] Stock solutions in anhydrous solvents are stable for several months at -20°C.[4][8]

-

Waste Disposal: Aqueous solutions of PMSF can be inactivated for disposal by making them alkaline (pH > 8.6) and allowing them to sit for several hours at room temperature to promote hydrolysis.[5] Dispose of all waste in accordance with local regulations.[11]

-

In case of exposure:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biofargo.com [biofargo.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. goldbio.com [goldbio.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. PMSF - Wikipedia [en.wikipedia.org]